{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
[5-(2-fluoroanilino)-2H-triazol-4-yl]-[4-(2-methylpropyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6O/c1-12(2)11-23-7-9-24(10-8-23)17(25)15-16(21-22-20-15)19-14-6-4-3-5-13(14)18/h3-6,12H,7-11H2,1-2H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKPNZVNQWNOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C(=O)C2=NNN=C2NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone is a complex organic molecule that showcases significant potential in medicinal chemistry due to its unique structural features. The presence of a triazole ring, fluorophenyl group, and piperazine moiety suggests diverse biological activities, particularly in the realms of antifungal, antibacterial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.4 g/mol. The compound's IUPAC name is [5-(2-fluoroanilino)-2H-triazole-4-yl]-[4-(2-methylpropyl)piperazin-1-yl]methanone. The structural characteristics imparted by its functional groups play a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21FN6O2 |
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | [5-(2-fluoroanilino)-2H-triazole-4-yl]-[4-(2-methylpropyl)piperazin-1-yl]methanone |
| InChI Key | MQCMORMLNSWFFL-UHFFFAOYSA-N |
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties, primarily through the inhibition of cytochrome P450-dependent enzymes like lanosterol 14α-demethylase (CYP51) . The compound under investigation may exhibit similar mechanisms based on its triazole structure. Preliminary studies indicate potential antifungal efficacy against various fungi, with minimum inhibitory concentrations (MICs) suggesting that derivatives of triazoles can outperform standard antifungal agents such as fluconazole in certain cases .
Antibacterial Activity
The compound's structural features suggest it may also possess antibacterial properties. Research indicates that triazole derivatives can exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance, compounds with similar triazole structures showed MIC values ranging from 0.25 to 2 μg/mL against MRSA, indicating strong antibacterial potential . The specific substitution patterns on the triazole ring may enhance this activity.
Anticancer Activity
Emerging studies have highlighted the anticancer potential of triazole-containing compounds. The ability to modulate pathways involved in cell proliferation and apoptosis makes these compounds valuable in cancer therapeutics. For example, triazole derivatives have been shown to inhibit cell growth in various cancer cell lines by inducing apoptosis through specific receptor interactions . The compound's interaction with the aryl hydrocarbon receptor (AhR) may also contribute to its anticancer effects .
Case Studies and Research Findings
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Antifungal Studies : A study conducted on synthesized triazole derivatives revealed that modifications in the structure significantly affected their antifungal activity. The results indicated that certain derivatives exhibited greater potency than fluconazole against clinically isolated fungal strains .
Compound MIC (μg/mL) Activity Type Fluconazole 8 Standard Control Triazole Derivative A 0.5 Enhanced Activity Triazole Derivative B 1 Enhanced Activity -
Antibacterial Studies : In another investigation focusing on antibacterial efficacy, several triazole hybrids were tested against a panel of bacteria including MRSA and E. coli. The findings showed that specific substitutions led to enhanced antibacterial activity compared to traditional antibiotics .
Compound MIC (μg/mL) Target Pathogen Ciprofloxacin 2.96 E. coli Triazole Hybrid C 0.25 MRSA - Anticancer Studies : Research into the anticancer properties of triazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines such as MCF-7 and H4IIEC3 through AhR modulation .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a triazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl and piperazine moieties enhances its pharmacological profile. The molecular formula is with a molecular weight of approximately 327.4 g/mol.
Structural Formula
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit antimicrobial properties. For instance, derivatives of triazoles have been evaluated for their efficacy against various bacterial strains and fungi. The incorporation of the piperazine moiety has been shown to enhance the antimicrobial activity by improving membrane permeability and binding affinity to microbial targets.
Anticancer Potential
Triazole derivatives have gained attention in cancer research. Studies have demonstrated that {5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone exhibits cytotoxic effects against several cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes related to cancer progression, such as tyrosinase and topoisomerases.
Neurological Applications
The piperazine component suggests potential applications in treating neurological disorders. Compounds similar to this compound have been investigated for their effects on neurotransmitter systems, particularly in anxiety and depression models.
Synthesis Pathways
The synthesis of this compound typically involves:
- Formation of the Triazole Ring: Utilizing azide and alkyne components through a click chemistry approach.
- Piperazine Derivation: Reaction of piperazine derivatives with appropriate electrophiles to introduce the desired substituents.
- Final Coupling Reaction: Combining the triazole and piperazine components to yield the final product.
Case Study: Synthesis Optimization
A recent study optimized the synthesis of similar triazole-piperazine compounds through microwave-assisted reactions, significantly reducing reaction times while improving yields (PubChem ). This method demonstrates the practicality and efficiency required for large-scale synthesis in pharmaceutical applications.
Case Study 1: Antimicrobial Efficacy
A study published in PubMed Central evaluated various triazole derivatives for their antimicrobial activity against resistant bacterial strains. The findings indicated that compounds with structural similarities to this compound showed promising results as potential antimicrobial agents (PubMed Central ).
Case Study 2: Anticancer Activity
In a comparative analysis of different triazole derivatives against cancer cell lines, it was found that those incorporating a piperazine ring exhibited enhanced cytotoxicity. The study highlighted the importance of structural modifications in developing effective anticancer agents (PubChem ).
Chemical Reactions Analysis
Potential Chemical Reactions
The compound’s structural features (triazole, piperazine, fluorophenyl groups) enable diverse reactivity:
Hydrolysis
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Methanone hydrolysis : Under acidic or basic conditions, the ketone may hydrolyze to form carboxylic acid derivatives.
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Triazole ring hydrolysis : While less common, acidic conditions could lead to partial degradation of the triazole ring .
Alkylation/Acylation
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Piperazine alkylation : The secondary amine in piperazine may undergo alkylation with alkyl halides or acylation with acyl chlorides.
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Triazole N-alkylation : The triazole’s nitrogen atoms could participate in alkylation, though steric hindrance may limit reactivity.
Oxidation/Reduction
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Oxidative aromatization : If the compound contains non-aromatic intermediates, oxidation (e.g., with hydrogen peroxide) could restore aromaticity .
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Fluorophenyl group stability : The fluorophenyl substituent is generally resistant to oxidation due to the electron-withdrawing fluorine atom.
Cycloaddition Reactions
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1,3-Dipolar cycloaddition : The triazole ring may act as a dipolarophile in reactions with diazo compounds, forming fused heterocycles .
Table 2: Reaction Types and Conditions
Triazole Ring Formation
The triazole core is typically synthesized via cyclocondensation between acetylenic ketones and hydrazine derivatives. For example, phenylhydrazine reacts with β-keto esters to form pyrazoles, but analogous reactions with triazoles involve similar mechanisms .
Piperazine Coupling
The methanone linkage is introduced via carbonylative coupling. For instance, coupling agents like EDC activate carboxylic acids for nucleophilic substitution, facilitating bond formation between the triazole and piperazine.
Fluorophenyl Substitution
The fluorophenyl group is introduced via nucleophilic aromatic substitution at the triazole’s amino position. The fluorine atom’s electron-withdrawing effect activates the aromatic ring for substitution reactions .
Biological Interaction Mechanisms
While not directly a chemical reaction, the compound’s piperazine and triazole moieties are known to interact with biological targets (e.g., enzymes, receptors). Molecular docking studies suggest hydrogen bonding and π-π interactions with proteins like pantothenate synthetase in M. tuberculosis .
Table 3: Biological Interaction Features
| Moiety | Interaction Type | Target Example | Reference |
|---|---|---|---|
| Triazole | Hydrogen bonding | Pantothenate synthetase (Mtb) | |
| Piperazine | π-π stacking | Protease active sites |
Analytical Methods
Structural characterization and purity assessment are critical:
-
NMR spectroscopy : Used to confirm the triazole and piperazine connectivity and fluorophenyl substitution patterns .
-
IR spectroscopy : Identifies carbonyl groups (methanone) and amine functionalities.
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Mass spectrometry : Confirms molecular weight and fragmentation patterns .
Table 4: Analytical Techniques
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The compound’s design integrates two key pharmacophores:
- 1,2,3-Triazole ring: Known for hydrogen bonding and π-π stacking interactions.
- Piperazine-methanone scaffold: The 2-methylpropyl group on piperazine enhances lipophilicity, which may influence membrane permeability compared to smaller substituents (e.g., methyl or methoxy groups).
Comparison with Similar Piperazine-Triazole Hybrids
Below is a comparative analysis of structurally related compounds:
Physicochemical Properties (Inferred)
- Solubility : Fluorine atoms and the tertiary amine in piperazine may improve aqueous solubility relative to purely aromatic analogs.
- Metabolic Stability : The 2-fluorophenyl group could reduce oxidative metabolism, a feature observed in fluorinated pharmaceuticals .
Q & A
Q. Primary techniques :
- Single-crystal X-ray diffraction (SCXRD) : Resolves the 3D structure, including bond lengths and angles. Software like SHELXL refines anisotropic displacement parameters and corrects for twinning .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms proton environments and carbon backbone.
- IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS).
Example : In analogous triazole-piperazine hybrids, SCXRD revealed a planar triazole ring and chair conformation of the piperazine .
Advanced: What crystallographic challenges arise during structural analysis, and how are they resolved?
Q. Common issues :
- Crystal twinning : Observed in polar space groups, resolved using SHELXL 's TWIN/BASF commands .
- Disorder : Flexible 2-methylpropyl groups may require partitioning occupancy (e.g., using PART instructions in SHELXL).
- Anisotropic displacement : Modeled with restraints to prevent over-parameterization.
Tools : WinGX/ORTEP visualizes thermal ellipsoids and validates geometry metrics (e.g., torsion angles) .
Advanced: How does the piperazine substitution influence biological activity?
Q. Structure-activity relationship (SAR) insights :
- 2-Methylpropyl group : Enhances lipophilicity, improving membrane permeability. In analogs, bulkier substituents reduce metabolic clearance .
- Piperazine conformation : Chair conformation optimizes receptor binding. For example, in kinase inhibitors, the piperazine acts as a hinge-binder .
Data : Comparative studies show EC₅₀ values vary by >10-fold with substituent changes (e.g., methyl vs. trifluoromethyl) .
Advanced: How are computational methods used to predict binding modes?
Q. Approaches :
- Molecular docking (AutoDock, Glide) : Screens against target proteins (e.g., kinases) using the compound’s X-ray structure as a template.
- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns).
Case study : For a related triazole-piperazine methanone, docking revealed hydrogen bonds with Asp86 and hydrophobic contacts with Leu134 in the target enzyme .
Basic: What purity assessment protocols are recommended?
- HPLC : Uses a C18 column (ACN/water gradient) with UV detection (λ = 254 nm). Acceptable purity: ≥95% .
- Elemental analysis : Validates C, H, N content within ±0.4% of theoretical values.
- Melting point : Sharp range (e.g., 180–182°C) indicates homogeneity.
Advanced: How are stability and degradation profiles analyzed?
- Forced degradation : Exposes the compound to heat (40–60°C), humidity (75% RH), and UV light.
- LC-MS/MS : Identifies degradation products (e.g., hydrolysis of the methanone group yields carboxylic acid).
Key finding : Stability in PBS (pH 7.4) exceeds 48 hours, but acidic conditions (pH 2.0) degrade the compound within 12 hours .
Advanced: What strategies address low solubility in aqueous media?
- Salt formation : Hydrochloride salts improve solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
- Co-solvents : Use DMSO/PEG400 mixtures (<10% v/v) for in vitro assays.
- Nanoparticle formulation : Encapsulation in PLGA increases bioavailability by 3–5× .
Basic: What safety protocols are recommended for handling?
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of azide intermediates.
- Storage : –20°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced: How is metabolic stability assessed in preclinical studies?
- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS.
- CYP450 inhibition : Screen against isoforms (e.g., CYP3A4) using fluorescent probes.
Data : Half-life (t₁/₂) in human microsomes: ~45 minutes; major metabolites include hydroxylated piperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
